Nitrovin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

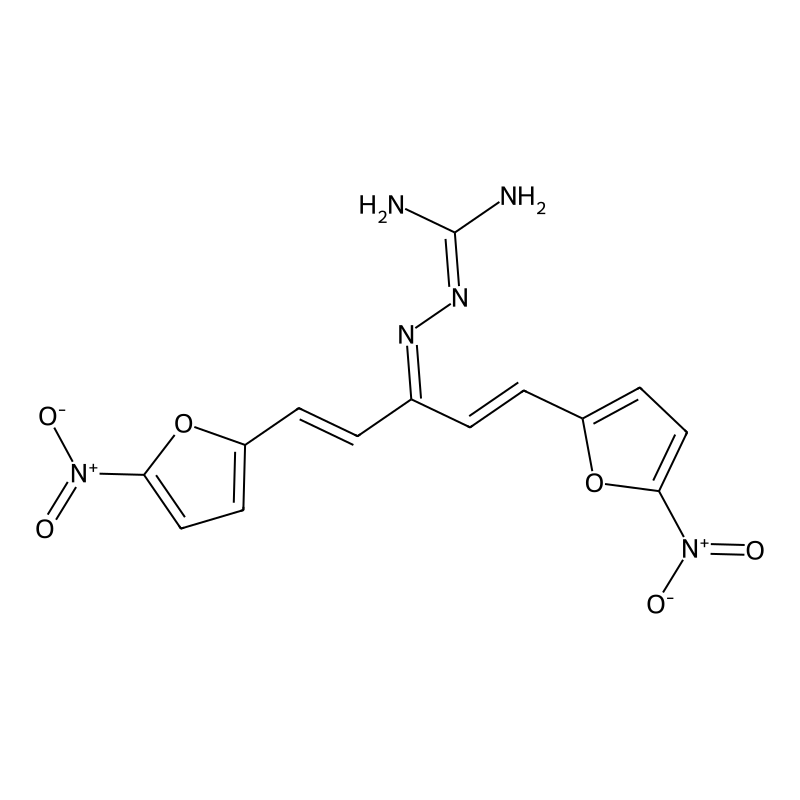

Nitrovin, known scientifically as Nitrovin hydrochloride, is a compound primarily utilized as an antibacterial growth promoter in livestock. It exhibits potential applications in various scientific fields, including medicine and industrial processes. The compound is characterized by its complex molecular structure, with the IUPAC name being 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride. Its molecular formula is and it has a molecular weight of approximately 396.74 g/mol.

The exact mechanism by which Nitrovin promoted growth in animals is not fully understood. One hypothesis suggests it might have inhibited the growth of certain bacteria in the gut, allowing for better nutrient absorption by the animal []. However, this mechanism is overshadowed by its mutagenic properties, which likely played a significant role in its ban.

Industrial Production

In industrial settings, Nitrovin is produced using large-scale chemical reactors where raw materials are mixed under specific conditions. This method allows for efficient production while maintaining the integrity of the compound.

Nitrovin exhibits significant biological activity, particularly as an antibacterial agent. It enhances the growth and health of livestock when added to animal feed. Additionally, research indicates that Nitrovin may induce reactive oxygen species-mediated cell death by targeting thioredoxin reductase 1 (TrxR1), suggesting its potential utility in cancer therapies.

Nitrovin's primary applications include:

- Agriculture: Used as an antibacterial growth promoter in livestock feed.

- Medical Research: Investigated for its potential in cancer therapy due to its ability to induce cell death in cancer cells.

- Industrial Uses: Explored for various applications in chemical manufacturing due to its unique properties.

Research on Nitrovin's interactions has primarily focused on its mechanism of action in biological systems. The compound's ability to induce reactive oxygen species suggests interactions at the cellular level that could influence various biochemical pathways. Further studies are needed to fully elucidate these interactions and their implications for therapeutic use.

Several compounds share structural or functional similarities with Nitrovin. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Nitroglycerin | A well-known explosive used in dynamite | Highly sensitive to heat and shock |

| Trinitrotoluene | An explosive compound commonly known as TNT | Used primarily in military applications |

| Nitrofurantoin | An antibiotic used to treat urinary tract infections | Selectively targets bacterial cells |

| Nitromethane | A solvent and fuel used in racing | Known for its high energy output |

Nitrovin stands out due to its specific application as a growth promoter in agriculture and its potential for anticancer therapies, which differentiates it from other nitro compounds that are primarily used for explosive or antimicrobial purposes .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Dates

Acta. 1977 Dec 1;94(2):461-5. PubMed PMID: 596628.

2: Yan XD, Zhang LJ, Wang JP. Residue depletion of nitrovin in chicken after oral

administration. J Agric Food Chem. 2011 Apr 13;59(7):3414-9. doi:

10.1021/jf104771e. Epub 2011 Mar 10. PubMed PMID: 21391671.

3: Simůnek J, Hegerová E, Jancke S, Vránová E. [The effect of nitrovin on the

kinetics of sulphadimidine in domestic fowl of different ages]. Vet Med (Praha).

1980 Jun;25(6):375-84. Czech. PubMed PMID: 6773225.

4: Tao Y, Yu H, Chen D, Liu ZY, Yang D, Pan Y, Wang Y, Huang L, Yuan Z.

Determination of sodium nifurstyrenate and nitrovin residues in edible food by

liquid chromatography-tandem mass spectrometry after ultrasound-assisted

extraction. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Dec

15;878(32):3415-20. doi: 10.1016/j.jchromb.2010.10.028. Epub 2010 Oct 30. PubMed

PMID: 21081291.

5: Gliddon MJ, Cordon C, Parnham GM. Determination of nitrovin in animal

feedingstuffs by high-performance liquid chromatography. Analyst. 1983

Jan;108(1282):116-9. PubMed PMID: 6829908.

6: Struck S, Günther KD, Hillemeir H, ter Meulen U. [Studies on the metabolic

effect of growth promotors, using nitrovin as a model. 2. Studies on the

enterohepatic circulation of 14C-labeled nitrovin in the rat]. Z Tierphysiol

Tierernahr Futtermittelkd. 1980;43(4-5):191-6. German. PubMed PMID: 7405409.

7: Tokosová M, Tokos M. [Use of nitrovin in feed and its effect on the

development of Marek/'s disease in chickens]. Vet Med (Praha). 1989

Dec;34(12):735-42. Slovak. PubMed PMID: 2631377.